Receptor Binding Profile: Naphazoline Exhibits High Potency for α2-Adrenergic Receptors Relative to Medetomidine
Naphazoline hydrochloride demonstrates exceptional potency at the α2-adrenergic receptor, with an IC50 of 0.0011 nM in human platelets. This represents a potency ratio of 3.0 when compared directly to the reference α2-agonist medetomidine. For the α1-adrenergic receptor in rat aorta, naphazoline exhibits an EC50 of 12.0 nM, with a corresponding potency ratio of 25.8 versus medetomidine . These data indicate a pronounced, quantifiable differential in adrenergic receptor engagement.
| Evidence Dimension | α-Adrenergic Receptor Potency |
|---|---|
| Target Compound Data | α1: EC50 12.0 nM (rat aorta); α2: IC50 0.0011 nM (human platelets) |
| Comparator Or Baseline | Medetomidine (α1: potency ratio 25.8; α2: potency ratio 3.0) |
| Quantified Difference | Potency ratio of 25.8 for α1 and 3.0 for α2 relative to medetomidine |
| Conditions | α1: Rat aorta; α2: Human platelets |
Why This Matters
This quantitative receptor engagement profile provides a basis for understanding naphazoline's specific vasoconstrictor potency and informs its selection over analogs with different receptor subtype selectivity in targeted research applications.
